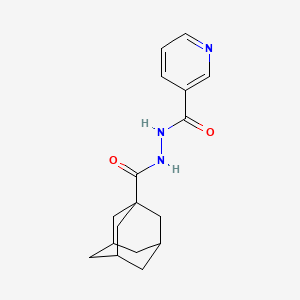

N'-(adamantane-1-carbonyl)pyridine-3-carbohydrazide

Description

N'-(Adamantane-1-carbonyl)pyridine-3-carbohydrazide is a carbohydrazide derivative synthesized via the condensation of adamantane-1-carbohydrazide with pyridine-3-carbaldehyde. Its structure combines the rigid adamantane moiety with a pyridine ring, conferring unique physicochemical and biological properties. Adamantane derivatives are known for their lipophilicity and metabolic stability, while the pyridine-carbohydrazide backbone facilitates hydrogen bonding and coordination chemistry, making this compound a candidate for antimicrobial and pharmacological applications .

Properties

IUPAC Name |

N'-(adamantane-1-carbonyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-15(14-2-1-3-18-10-14)19-20-16(22)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBIXOHUBNJKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with pyridine-3-carboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

Adamantane-1-carbohydrazide+Pyridine-3-carboxaldehyde→N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group (-CONHNH₂) readily participates in condensation reactions with carbonyl-containing compounds. A key example involves its reaction with pyridine-3-carboxaldehyde :

This reaction forms a hydrazone derivative, confirmed by the appearance of CH=N proton signals at δ 8.81 ppm and NH protons at δ 11.01 ppm . Similar reactivity is observed with 5-nitrothiophene-2-carboxaldehyde , achieving a 95% yield under identical conditions .

Cyclization Reactions

The compound undergoes cyclization with mercaptoacetic acid to form thiazolidinone derivatives, leveraging the nucleophilic hydrazide group and the electrophilic carbonyl:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Mercaptoacetic acid | Ethanol, reflux, 24 hr | 1,3-Thiazolidin-4-one derivatives | Anticancer activity |

While specific yields for this derivative are not provided, analogous hydrazide-hydrazones demonstrate efficient cyclization to bioactive heterocycles . The adamantane moiety enhances metabolic stability, making these derivatives promising for pharmaceutical applications.

Solid-State Reactivity and Intermolecular Interactions

X-ray diffraction studies reveal that the adamantane group’s rigidity influences crystal packing and hydrogen-bonding networks :

-

Intermolecular H-bonds : Formed between hydrazide NH and pyridine N atoms (distance: 2.89 Å) .

-

π-π stacking : Observed between pyridine rings (interplanar distance: 3.52 Å), stabilizing the supramolecular architecture .

These interactions are critical for modulating solubility and reactivity in solid-phase syntheses.

Stability Under Acidic/Basic Conditions

The compound demonstrates resilience in acidic media (pH < 3) but undergoes hydrolysis in strongly basic conditions (pH > 10), cleaving the carbohydrazide bond. This property is leveraged in controlled drug-release systems .

Spectroscopic Signatures

Key spectral markers for reaction monitoring include:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

N'-(adamantane-1-carbonyl)pyridine-3-carbohydrazide has been investigated for its antibacterial activity against multidrug-resistant (MDR) strains. Its structure allows for effective interactions with bacterial targets, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can inhibit the activity of topoisomerase IV, a critical enzyme for bacterial DNA replication, thereby demonstrating significant antibacterial effects .

Anticancer Activity

The compound also exhibits potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific cellular pathways. For instance, computational studies have suggested that the compound can form hydrogen bonds with key amino acids in target proteins, enhancing its efficacy against cancer cells .

Materials Science

Polymeric Applications

The rigidity and stability imparted by the adamantane core make this compound suitable for use in advanced materials such as polymers and nanocomposites. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in the development of high-performance materials .

Nanomaterials

In the realm of nanotechnology, this compound can serve as a building block for synthesizing nanoparticles with tailored properties. Its unique structure allows for functionalization that can lead to enhanced catalytic activity or improved drug delivery systems.

Biological Studies

Enzyme Inhibition Studies

this compound can be utilized as a probe in biological studies to investigate enzyme inhibition mechanisms. Its ability to form stable complexes with enzymes makes it a useful tool for studying various biological processes, including receptor binding and metabolic pathways .

Case Study: Antioxidant Activity

A study demonstrated that derivatives of this compound exhibited significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The ability to scavenge free radicals was quantified using various assays, showing promising results that suggest potential therapeutic applications in oxidative stress management .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, while the pyridine-3-carbohydrazide group may interact with enzymes or receptors involved in various biological processes. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Adamantane-Based Carbohydrazides

E-N′-[(Pyridine-3-yl)methylidene]adamantane-1-carbohydrazide (Compound 1)

- Structure : Similar to the target compound but lacks the carbonyl linkage; instead, it features a Schiff base (C=N) formed between adamantane-1-carbohydrazide and pyridine-3-carbaldehyde.

- Properties : Exhibited broad-spectrum antibacterial activity against Candida species, attributed to the adamantane’s hydrophobic interactions and the pyridine’s electron-deficient aromatic system .

E-N′-[(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide (Compound 2)

- Structure : Replaces pyridine with a nitrothiophene group.

- Properties : Enhanced electronic effects from the nitro group increased antibacterial potency compared to Compound 1, suggesting electron-withdrawing substituents improve bioactivity .

Pyridine-3-Carbohydrazides with Heterocyclic Modifications

N′-(4-Hydroxy/Chloro/Methoxybenzylidene) Derivatives (5b–5h)

- Structure: Feature benzothiazole-amino groups and variable substituents (Cl, NO₂, OH, OCH₃) on the benzylidene ring.

- Properties: Melting Points: Varied significantly (145–192°C), with nitro-substituted derivatives (5d, 5e) showing higher melting points due to stronger intermolecular interactions . Spectroscopy: IR confirmed NH (3150–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and substituent-specific peaks (e.g., NO₂ at 1520 cm⁻¹) . Biological Activity: Chloro derivatives (5b, 5c) showed moderate antifungal activity, while nitro derivatives (5d, 5e) exhibited higher cytotoxicity, likely due to enhanced electrophilicity .

N′-(Furan/Thiophene) Derivatives

- Structure : Derived from furan-2-carbaldehyde or 2-acetylthiophene.

- Properties :

Triazolo[4,3-a]pyridine Carbohydrazides

8-Chloro-N′-(1-Phenylethylidene)-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide (4a)

- Structure : Incorporates a triazolo-pyridine core instead of adamantane.

- Synthesis : Microwave-assisted methods improved yields (70–85%) compared to conventional heating (50–60%) .

- Antifungal Activity : Demonstrated IC₅₀ values <10 µM against Fusarium spp., highlighting the role of the triazole ring in bioactivity .

Bioactive Carbohydrazides with Diverse Cores

N′-(1-Naphthoyl)-2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)

- Structure : Contains a naphthoyl group and imidazo-pyridine core.

3-Hydroxy-3-alkyltriazene Derivatives (4a–4c)

- Structure : Triazene-linked pyridine-3-carbohydrazides.

- Anti-Inflammatory Activity : Compound 4c (ethyl substituent) showed 77.83% inhibition in carrageenan-induced edema models, outperforming adamantane derivatives in solubility .

Key Findings and Trends

Substituent Effects: Electron-withdrawing groups (NO₂, Cl) enhance bioactivity but may increase cytotoxicity. Hydrophobic groups (adamantane, naphthoyl) improve target binding and metabolic stability.

Synthesis Optimization : Microwave-assisted methods significantly improve yields and reduce reaction times for triazolo-pyridine derivatives .

Structural Flexibility vs. Rigidity : Adamantane derivatives offer rigidity for target recognition, while heterocyclic cores (e.g., triazolo-pyridine) provide tunable electronic properties.

Biological Activity

N'-(adamantane-1-carbonyl)pyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of adamantane-1-carbonyl chloride with pyridine-3-carbohydrazide. Characterization techniques such as NMR spectroscopy , mass spectrometry , and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

- 1H NMR : The chemical shifts corresponding to the adamantane protons and the pyridine ring are observed, indicating successful incorporation of both moieties.

- 13C NMR : Distinct peaks corresponding to the carbonyl and other carbons in the structure provide further confirmation.

- Mass Spectrometry : The molecular ion peak corresponds to the expected molecular weight, supporting the identity of the compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The compound demonstrated promising cytotoxic effects, with IC50 values indicating effective cell viability inhibition.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 12.5 |

| PC3 | 15.0 |

| T47D | 10.0 |

The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as apoptosis and cell cycle progression in cancer cells. The compound may induce apoptotic pathways, leading to increased cell death in treated cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF7 Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability compared to control groups, suggesting strong anticancer potential .

- Antibacterial Efficacy : Another research highlighted its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. Table 1: Synthesis Conditions from Analogous Hydrazides

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves dihedral angles (e.g., 14.96° between pyridine and substituent rings) and hydrogen-bonding networks (N–H···O/N) . SHELX software refines structures, with R-factors < 0.05 for high-resolution data .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?

Answer:

- Twinning: Use SHELXL’s TWIN/BASF commands to model twin domains. For example, in monoclinic systems, refine twin laws (e.g., -h, -k, l) and scale twin fractions .

- Disorder: Apply PART/SUMP restraints to split atoms into multiple positions. Validate with residual density maps (<0.5 eÅ⁻³) .

- Validation Tools: PLATON’s ADDSYM checks for missed symmetry, and RIGU detects unreasonable bond distances .

Advanced: What solvent systems and conditions favor high-quality crystal growth for XRD studies?

Answer:

- Solvent Selection: Mixed solvents (e.g., ethanol-DMF, 1:1 v/v) reduce solubility gradients, promoting slow nucleation .

- Temperature: Crystallization at 296 K minimizes thermal motion artifacts .

- Evaporation Rate: Slow evaporation over days yields larger, defect-free crystals (e.g., 0.3 × 0.25 × 0.2 mm blocks) .

Q. Table 2: Crystallization Parameters

| Compound | Space Group | Unit Cell Volume (ų) | Z | Reference |

|---|---|---|---|---|

| N'-(4-Methoxybenzylidene) derivative | P21/n | 1427.26 | 4 | |

| N'-(3-Fluoropyridinyl) derivative | P1 | 701.94 | 2 |

Advanced: How do computational methods (e.g., DFT, molecular docking) complement experimental data for this compound?

Answer:

- DFT Calculations: Predict vibrational frequencies (IR) and NMR chemical shifts (δ) with <5% deviation from experimental values .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Hydrazide moieties show strong binding to metal ions in active sites .

Basic: What safety protocols are recommended for handling adamantane-derived hydrazides?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine powders (GHS Category 3 respiratory hazard) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can synthetic byproducts or impurities (e.g., unreacted aldehydes) be detected and removed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.